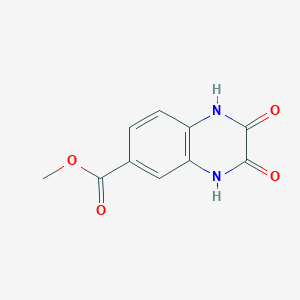

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

説明

BenchChem offers high-quality Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNGKOXONKYINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635907 | |

| Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354793-04-7 | |

| Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" synthesis from methyl 3,4-diaminobenzoate

An In-depth Technical Guide for Chemical Research and Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview for the synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The primary focus is the robust and widely adopted method of cyclocondensation between methyl 3,4-diaminobenzoate and an oxalic acid derivative. This guide elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical process parameters. It is intended to serve as a practical resource for researchers in organic synthesis, process chemistry, and drug discovery, enabling a reproducible and efficient preparation of this valuable quinoxaline-2,3-dione building block.

Introduction: The Significance of the Quinoxaline-2,3-dione Core

Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this broad class, the quinoxaline-2,3-dione substructure is of particular importance. This motif is a key pharmacophore, notably recognized for its role in compounds that act as antagonists at ionotropic glutamate receptors, such as the AMPA and NMDA receptors, which are critical targets for neurological disorders. The target molecule, Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, serves as a versatile intermediate for the elaboration of more complex pharmaceutical agents.[2]

The most direct and classical approach to the quinoxaline-2,3-dione core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This guide focuses on a specific application of this strategy: the reaction of methyl 3,4-diaminobenzoate with oxalic acid. This method is favored for its operational simplicity, high atom economy, and the ready availability of the starting materials. Recent advancements have also explored green chemistry approaches to this transformation, utilizing solvent-free conditions or microwave assistance to enhance efficiency and environmental compatibility.[5][6]

Reaction Mechanism and Scientific Rationale

The formation of the quinoxaline-2,3-dione ring system from methyl 3,4-diaminobenzoate and oxalic acid is a classic example of a cyclocondensation reaction. Understanding the mechanism is paramount for process optimization and troubleshooting.

The reaction proceeds through a two-step sequence:

-

Nucleophilic Acyl Substitution: The process begins with the nucleophilic attack of one of the amino groups of methyl 3,4-diaminobenzoate onto a carbonyl carbon of oxalic acid. This is followed by the elimination of a water molecule to form an oxalamide intermediate.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion. A subsequent dehydration step yields the stable, six-membered heterocyclic ring of the quinoxaline-2,3-dione.

The reaction is typically catalyzed by acid (e.g., hydrochloric acid). The acid protonates a carbonyl oxygen of the oxalic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the relatively weak nucleophilic amino groups of the diamine. The use of heat (reflux) provides the necessary activation energy for both the initial condensation and the subsequent dehydration steps.

Caption: High-level overview of the two-stage reaction mechanism.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis adapted from established procedures for the condensation of o-phenylenediamines with oxalic acid.[5][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |

| Methyl 3,4-diaminobenzoate | 166.18 | 4.15 g | 25.0 | >98% |

| Oxalic Acid Dihydrate | 126.07 | 3.47 g | 27.5 | >99% |

| Hydrochloric Acid (4 M aq.) | 36.46 | 10 mL | 40.0 | - |

| Deionized Water | 18.02 | 100 mL | - | - |

| Ethanol | 46.07 | As needed | - | 95% |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

pH paper or meter

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,4-diaminobenzoate (4.15 g, 25.0 mmol), oxalic acid dihydrate (3.47 g, 27.5 mmol), and 100 mL of deionized water.

-

Acidification: While stirring, slowly add 10 mL of 4 M hydrochloric acid to the mixture. The solution should become acidic (pH 1-2).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate should form. To maximize precipitation, the flask can be cooled further in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Purification: Wash the collected solid cake sequentially with cold deionized water (2 x 30 mL) and then with cold ethanol (2 x 20 mL). This removes unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arcjournals.org [arcjournals.org]

"Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" IUPAC name and CAS number

An In-Depth Technical Guide to Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This document details the compound's chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its current and prospective applications in drug discovery. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, offering expert insights into the compound's synthesis and its potential as a scaffold for developing novel therapeutics, particularly in oncology.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents due to their diverse biological activities.[1] Among these, the quinoxaline scaffold is of paramount importance. Quinoxalines, also known as 1,4-benzopyrazines, are bicyclic systems consisting of a benzene ring fused to a pyrazine ring. This structural motif is present in a wide array of biologically active molecules, with demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The versatility of the quinoxaline ring system, which allows for substitution at various positions, enables the fine-tuning of steric, electronic, and physicochemical properties to optimize interaction with biological targets. This guide focuses specifically on Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a key intermediate and a potential therapeutic agent in its own right.

Compound Profile

Chemical Identity

A clear definition of the subject compound is critical for unambiguous scientific communication. The key identifiers for Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate are summarized below.

| Identifier | Value | Source |

| Compound Name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | - |

| CAS Number | 354793-04-7 | [4][5] |

| Molecular Formula | C₁₀H₈N₂O₄ | [4] |

| Molecular Weight | 220.18 g/mol | [4] |

| MDL Number | MFCD11973607 | [4] |

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its behavior in both chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. The data presented here are based on computational predictions for the parent carboxylic acid or related structures, providing a baseline for experimental design.

| Property | Predicted Value | Source Context |

| Boiling Point | No data available | [4] |

| Storage | Room Temperature, Sealed in dry conditions | [4] |

| Purity (Typical) | ≥95% | [4] |

Synthesis and Mechanistic Insights

The synthesis of the quinoxaline-2,3-dione core is a well-established process in organic chemistry. The most common and efficient method involves the condensation of an o-phenylenediamine derivative with an oxalic acid derivative. This approach provides a direct and high-yielding route to the desired heterocyclic system.

Retrosynthetic Analysis and Proposed Pathway

The synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate logically begins with a commercially available and appropriately substituted benzene ring. The key starting material is Methyl 3,4-diaminobenzoate . The core quinoxaline-2,3-dione structure is then formed through a cyclocondensation reaction with oxalic acid or a more reactive equivalent like oxalyl chloride.

The choice of oxalyl chloride, often in the presence of a non-nucleophilic base like triethylamine, is mechanistically sound. The diamine acts as a bis-nucleophile, attacking the two electrophilic carbonyl carbons of oxalyl chloride in a sequential manner to form two amide bonds, which subsequently cyclize to yield the stable, fused heterocyclic ring system. This reaction is typically performed in an aprotic solvent such as toluene and may be heated to drive the reaction to completion. This general methodology has been successfully applied to the synthesis of various substituted quinoxaline-2,3-diones.[6]

Experimental Protocol (Exemplary)

The following protocol is a representative procedure adapted from established methods for analogous compounds.[6][7]

-

Reaction Setup: To a stirred solution of Methyl 3,4-diaminobenzoate (1 equivalent) in anhydrous toluene, add triethylamine (2.2 equivalents).

-

Reagent Addition: Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous toluene dropwise to the reaction mixture at 0°C. Causality Note: The dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete cyclization.

-

Workup and Isolation: Cool the reaction mixture. The product and triethylamine hydrochloride salt will precipitate. Filter the solid and wash with diethyl ether to remove non-polar impurities.

-

Purification: Stir the crude solid with water to dissolve the triethylamine hydrochloride salt. Filter the remaining solid, which is the desired product, Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Synthetic route for Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

Applications in Drug Discovery and Development

The quinoxaline-2,3-dione scaffold is a validated pharmacophore for targeting several key biological pathways implicated in human disease. The specific substitution pattern of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate makes it an attractive candidate for further derivatization and evaluation as a therapeutic agent.

Role as a Tubulin Polymerization Inhibitor

One of the most promising areas for quinoxaline derivatives is in oncology, specifically as inhibitors of tubulin polymerization.[8] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for anticancer drugs. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis.

Derivatives of 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines.[8] These compounds are believed to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. The ester functional group at the 6-position of the title compound serves as a versatile chemical handle for creating libraries of analogs with modified pharmacokinetic and pharmacodynamic properties.

Conceptual Mechanism of Action

The diagram below illustrates the conceptual mechanism by which a quinoxaline-based agent inhibits cell division by disrupting microtubule formation.

Sources

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 2. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate [myskinrecipes.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 354793-04-7|Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. academicjournals.org [academicjournals.org]

- 8. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and formula, and presents a logical, step-by-step synthetic pathway. Furthermore, it explores the broader therapeutic potential of the quinoxaline-2,3-dione core, grounding its utility in established research for professionals in drug discovery and chemical development.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, serves as a foundational structure for a multitude of biologically active compounds.[1] The versatility of the quinoxaline ring system allows for extensive structural modifications, leading to a broad spectrum of pharmacological applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3] Synthetic quinoxalines are integral to several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[1][3] The inherent properties of this scaffold, such as its rigid and planar nature, make it an ideal candidate for targeted interactions with various biological macromolecules, solidifying its importance in modern drug development.

Physicochemical Properties

The precise identification and characterization of a compound are paramount for any research and development endeavor. Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a specific derivative within this broad class, distinguished by the dioxo substitutions on the pyrazine ring and a methyl ester group on the benzene ring.

Core Compound Data

All quantitative and identifying data for the title compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₄ | [4][5] |

| Molecular Weight | 220.18 g/mol | [4][5] |

| CAS Number | 354793-04-7 | [4][5] |

| Typical Purity | ≥95% | [4] |

| Physical Form | Solid | |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4][5] |

Structural Elucidation

The nomenclature of quinoxaline derivatives can be complex, and it is critical to distinguish Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate from its close structural relatives. The "2,3-dioxo" designation indicates two ketone groups on the pyrazine ring, while the "1,2,3,4-tetrahydro" specifies the saturated nature of that ring. The "6-carboxylate" points to the ester functional group's position on the benzene ring.

This specific structure is distinct from its parent acid, 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid (CAS: 14121-55-2), which lacks the methyl ester group and has a molecular weight of 206.15 g/mol .[6]

Synthesis and Mechanistic Considerations

The synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can be logically approached via a two-step process: first, the formation of the quinoxaline-2,3-dione core, followed by esterification. This strategy ensures a high-yielding and pure final product.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

This protocol details a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid (Intermediate)

-

Rationale: This step employs a classic cyclocondensation reaction. The reaction of an o-phenylenediamine derivative with oxalic acid is a standard and efficient method for forming the quinoxaline-2,3-dione core.[7] Using 3,4-diaminobenzoic acid as the starting material directly installs the required carboxylic acid at the 6-position.

-

Procedure:

-

To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) and oxalic acid dihydrate (9.1 g, 72.3 mmol).

-

Add 100 mL of 2M hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4 hours. A precipitate will form as the reaction progresses.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of cold deionized water (3 x 50 mL) to remove unreacted starting materials and acid.

-

Dry the resulting solid, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, in a vacuum oven at 60 °C to a constant weight. The product is typically a tan or off-white powder.

-

Step 2: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (Final Product)

-

Rationale: Fischer-Speier esterification is a robust and cost-effective method for converting a carboxylic acid to a methyl ester. It uses an excess of methanol as both the solvent and reagent, with a strong acid catalyst to drive the equilibrium toward the product.

-

Procedure:

-

Suspend the dried intermediate (10.0 g, 48.5 mmol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.

-

Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 65 °C) for 8-12 hours. The reaction should become more homogeneous as it proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Slowly pour the concentrated mixture into 300 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash with cold water (2 x 50 mL).

-

Recrystallize the crude solid from a suitable solvent (e.g., ethanol or methanol/water mixture) to yield pure Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

-

Applications in Drug Discovery and Development

The quinoxaline-2,3-dione scaffold is a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for developing ligands for diverse biological targets.

Mechanism of Action and Therapeutic Targets

Derivatives of the quinoxaline-2,3-dione core have been extensively studied for various therapeutic applications:

-

Neuroprotection: Many derivatives act as antagonists at ionotropic glutamate receptors, specifically the glycine site of the N-Methyl-D-aspartate (NMDA) receptor.[8] Over-activation of these receptors leads to excitotoxicity, a process implicated in numerous neurological disorders. By blocking this site, these compounds can offer neuroprotective effects.

-

Anticancer Activity: The rigid heterocyclic system is an effective scaffold for designing tubulin polymerization inhibitors.[9] By binding to the colchicine site on tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.[9]

-

Antimicrobial Properties: The quinoxaline nucleus is present in natural and synthetic compounds with potent activity against bacteria and fungi.[1][3]

The title compound, with its methyl ester, serves as a key intermediate. The ester can be hydrolyzed back to the acid for forming amide libraries or can be reduced to an alcohol, providing multiple points for diversification to optimize potency and pharmacokinetic properties.

Scaffold Diversification Potential

The diagram below illustrates how the core scaffold can be modified to target different disease areas.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 354793-04-7|Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate|BLD Pharm [bldpharm.com]

- 6. 1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid | C9H6N2O4 | CID 84211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 9. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide to the spectroscopic analysis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 354793-04-7). While comprehensive, publicly available experimental spectra for this specific molecule are limited, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust set of expected data. This includes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption bands, and Mass Spectrometry (MS) fragmentation patterns. The methodologies for sample preparation and data acquisition are also detailed, providing a complete framework for researchers working with this and similar quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile structure serves as a key pharmacophore in a wide array of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The specific compound, Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, is a valuable intermediate in the synthesis of more complex pharmaceutical molecules. Accurate and thorough spectroscopic characterization is a critical and non-negotiable step in its synthesis and use, ensuring chemical identity, purity, and structural integrity.

This guide is structured to provide both a predictive and a practical framework for the spectroscopic analysis of this target molecule. We will first deduce the expected spectroscopic data based on its molecular structure and available data from analogous compounds. Subsequently, we will outline the standardized protocols for acquiring such data, ensuring reproducibility and reliability in a laboratory setting.

Molecular Structure and Predicted Spectroscopic Data

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Figure 1: Chemical structure and basic properties of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the ester functionality.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet (broad) | 2H | N1-H, N4-H | The acidic amide protons are expected to be significantly deshielded and will appear as broad singlets. Their chemical shift can be highly dependent on concentration and temperature. |

| ~7.7 - 7.9 | Doublet | 1H | C5-H | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. |

| ~7.6 - 7.8 | Doublet of doublets | 1H | C7-H | This proton is coupled to both C8-H and C5-H. |

| ~7.0 - 7.2 | Doublet | 1H | C8-H | This proton is ortho to an amide nitrogen. |

| ~3.8 - 3.9 | Singlet | 3H | O-CH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the concentration of the sample.

The ¹³C NMR spectrum will provide insight into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O (Ester) | The carbonyl carbon of the ester group is expected in this region. |

| ~155 | C2, C3 (Amide) | The two amide carbonyl carbons are in a similar chemical environment and are expected to have similar chemical shifts. |

| ~135 | C4a, C8a | The quaternary carbons of the benzene ring fused to the pyrazine ring. |

| ~130 | C6 | The carbon atom bearing the ester group will be deshielded. |

| ~125 | C5 | Aromatic CH carbon. |

| ~115 | C7, C8 | Aromatic CH carbons. |

| ~52 | O-CH₃ | The carbon of the methyl ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions are expected from the N-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3200 - 3400 | Medium, Broad | N-H | Stretching |

| 1710 - 1730 | Strong | C=O (Ester) | Stretching |

| 1670 - 1690 | Strong | C=O (Amide) | Stretching |

| 1600 - 1620 | Medium | C=C | Aromatic Ring Stretching |

| 1200 - 1300 | Strong | C-O | Ester Stretching |

The presence of two distinct, strong carbonyl peaks would be a key characteristic feature in the IR spectrum of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, the molecular ion peak [M]⁺ would be expected at m/z 220.

Expected Fragmentation Pattern:

-

Loss of the methoxy group (-OCH₃): A fragment at m/z 189.

-

Loss of the carbomethoxy group (-COOCH₃): A fragment at m/z 161.

-

Decarbonylation (-CO): Sequential loss of the two amide carbonyl groups could lead to fragments at m/z 192 and 164.

Figure 2: Predicted major fragmentation pathways in Mass Spectrometry.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C spectrum, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a strong protonated molecular ion peak [M+H]⁺.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain the fragmentation pattern.

-

Conclusion

The spectroscopic characterization of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is crucial for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data based on its chemical structure and the analysis of related compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. As with any analytical work, a multi-technique approach is recommended for unambiguous structure elucidation and purity assessment.

References

A Comprehensive Technical Guide to the Solubility of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Executive Summary

This technical guide provides a detailed examination of the solubility characteristics of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 354793-04-7). As a member of the quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry, understanding its solubility is paramount for successful research and development.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, predictive solubility analysis, and rigorous, field-proven methodologies for experimental determination. We present detailed protocols for both kinetic and thermodynamic solubility assays, explain the causality behind critical experimental choices, and discuss key variables such as pH, temperature, and solid-state form that influence outcomes. This guide is designed to equip researchers with the necessary expertise to accurately assess and leverage the solubility profile of this compound in their work.

Introduction: The Critical Role of Solubility

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate belongs to a class of nitrogen-containing heterocycles that are foundational motifs in drug discovery.[2][3] The broader quinoxaline family exhibits a vast range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][4] For any compound to be a viable therapeutic candidate, its solubility is a critical physicochemical parameter that governs its bioavailability, formulation possibilities, and ultimately, its in vivo efficacy. Poor aqueous solubility is a leading cause of compound failure in the drug development pipeline.[5] Therefore, a thorough and early characterization of a compound's solubility in various solvent systems is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation design, and preclinical development.[5][6] This guide provides the theoretical and practical framework for conducting such a characterization for this specific quinoxaline derivative.

Physicochemical Profile & Solubility Prediction

Molecular Structure Analysis

The solubility behavior of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is dictated by its molecular structure:

-

Core Structure: A fused benzene and pyrazine ring system (quinoxaline). The parent quinoxaline structure is noted to be soluble in water.[1][2][3][4]

-

Key Functional Groups:

-

Two Amide-like Moieties (in the dioxo-tetrahydro-pyrazine ring): The N-H groups can act as hydrogen bond donors.

-

Two Carbonyl (Ketone) Groups: These are strong hydrogen bond acceptors.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester itself adds some lipophilicity.

-

The combination of multiple hydrogen bond donors and acceptors imparts a high degree of polarity to the molecule. Based on the "like dissolves like" principle, where polar molecules dissolve in polar solvents, we can make initial predictions about its solubility profile.

Predicted Solubility Profile

The molecule's polarity suggests favorable interactions with polar solvents. We can categorize its likely solubility as follows:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low . The non-polar nature of these solvents cannot overcome the strong intermolecular forces (especially hydrogen bonding) between the solute molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Solubility is predicted to be high . These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the compound. Dimethyl sulfoxide (DMSO) is often a powerful organic solvent for such compounds.[5]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate to low . While these solvents can form strong hydrogen bonds, the relatively large and rigid bicyclic core of the molecule may limit its full hydration or solvation compared to smaller, more flexible molecules. The parent quinoxaline is water-soluble, but the substitutions on this derivative may alter this property.[2][3] Solubility in aqueous systems is likely to be pH-dependent.

Summary of Predicted Solubility in Common Lab Solvents

The following table summarizes the predicted solubility based on structural analysis. Note: These are predictions and must be confirmed by experimental measurement.

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | Low | Solvents lack polarity and hydrogen bonding capability to solvate the polar functional groups of the compound. |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole moments and ability to accept hydrogen bonds facilitate dissolution.[5] |

| Acetonitrile, Acetone, Tetrahydrofuran (THF) | Moderate to High | Effective solvation, though potentially less powerful than DMSO or DMF for highly crystalline materials. | |

| Polar Protic | Water | Low to Moderate | Potential for hydrogen bonding is high, but may be limited by the hydrophobic surface area of the core structure. |

| Methanol, Ethanol | Moderate | The alkyl portion of the alcohols can interact with the quinoxaline core while the hydroxyl group interacts with polar moieties. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution, but likely less effective than polar aprotic solvents. |

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of research.[6] Early discovery often prioritizes speed and requires minimal compound, favoring kinetic assays. Later-stage development demands accuracy and a true measure of equilibrium, making thermodynamic methods essential.[6][7]

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), precipitates when introduced into an aqueous buffer.[5][6] It is a high-throughput screening method valuable for ranking compounds in early discovery but can overestimate true solubility.[8]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature.[7][8] The shake-flask method is considered the "gold standard" for this measurement and is crucial for formulation and preclinical studies.[7]

Diagram: Decision Workflow for Solubility Assays

This diagram guides the selection of an appropriate solubility assay based on the research phase.

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method relies on detecting light scattering from precipitate formed when a DMSO solution of the compound is added to an aqueous buffer.

Principle: The concentration at which the compound "crashes out" of solution is determined by measuring turbidity (light scattering).[8]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <5%) to minimize co-solvent effects.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Read the plate using a laser nephelometer, which measures the intensity of light scattered by any precipitate formed.

-

Data Analysis: The kinetic solubility value is defined as the highest concentration that does not produce a significant increase in turbidity compared to a blank control.

Causality & Trustworthiness: This is a rapid screening tool. Its trustworthiness for ranking compounds is high, but the absolute values may not reflect true equilibrium solubility due to the supersaturation effect from the DMSO co-solvent.[5]

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[7]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved compound in the solution reaches a constant maximum value (equilibrium).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, buffer, ethanol) in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium must be determined experimentally (typically 24-72 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.[8]

-

Centrifugation: Pellet the solid material. Carefully remove the supernatant for analysis.

-

Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Caution: The compound may adsorb to the filter, leading to an underestimation of solubility.[8]

-

-

Analysis: Accurately determine the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique as it provides high sensitivity and can separate the parent compound from any impurities or degradants.[8]

-

Validation: The presence of remaining solid material in the vial must be confirmed at the end of the experiment to ensure the final solution was indeed saturated.

Diagram: Shake-Flask Experimental Workflow

Caption: Step-by-step workflow for the gold-standard Shake-Flask method.

Critical Factors Influencing Experimental Outcomes

Reproducible solubility data can only be obtained when key experimental variables are understood and controlled.

Effect of pH

For ionizable compounds, solubility can be highly dependent on the pH of the medium.[9] The quinoxaline core is weakly basic, while the amide-like protons on the pyrazine ring are weakly acidic.[2][3] Therefore, the net charge of the molecule will change with pH, significantly impacting its solubility in aqueous buffers. A full pH-solubility profile (determining solubility at various pH values) is recommended to understand its likely behavior in different physiological environments.

Impact of Temperature

The dissolution of a solid is a thermodynamic process.[10] For most solids, solubility increases with increasing temperature, as the process is typically endothermic.[11] However, this is not universal.[11] It is crucial to perform and report solubility measurements at a specified and controlled temperature (e.g., 25°C for shelf-life considerations, 37°C for physiological relevance).

Solid-State Properties (Polymorphism)

The solid-state form of the compound is a critical, often overlooked, factor.[8] A substance can exist in different crystalline forms (polymorphs) or as an amorphous solid.[9] Each form has a unique crystal lattice energy and, consequently, a different solubility. Amorphous material is almost always more soluble than its crystalline counterparts.[8] For trustworthy and reproducible results, the solid form of the material being tested should be characterized (e.g., by XRPD) and kept consistent between experiments.

Conclusion & Recommendations

The solubility of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a key parameter that will dictate its utility in research and drug development. Structural analysis strongly predicts poor solubility in non-polar solvents and good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in aqueous media is expected to be limited and highly dependent on pH.

For researchers working with this compound, we recommend the following:

-

For Stock Solutions: Utilize high-purity polar aprotic solvents such as DMSO or DMF.

-

For Early-Stage Screening: Employ a kinetic solubility assay to rapidly rank-order analogs and identify major solubility liabilities.

-

For Definitive Data: The Shake-Flask method is mandatory for obtaining accurate thermodynamic solubility data required for formulation and advanced studies. Pay rigorous attention to achieving equilibrium, controlling temperature, and choosing an appropriate phase separation and analytical method (HPLC).

-

Characterization: Always consider the impact of pH and the compound's solid-state form on any experimental solubility measurements.

By applying the principles and protocols outlined in this guide, scientists can generate reliable and meaningful solubility data, enabling informed decisions in the progression of their research and development objectives.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Cloud.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Quinoxaline, its derivatives and applications: A St

- Synthesis and biological activity of quinoxaline deriv

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Google Cloud.

- Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

- 354793-04-7|Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl

- 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Biochemistry, Dissolution and Solubility. (2023).

- Solubility of Organic Compounds. (2023). University of Calgary.

- Solvent Miscibility Table. Sigma-Aldrich.

Sources

- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ijnrd.org [ijnrd.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Dawn of a New Era in Neuroscience: A Technical Guide to the Discovery and History of Quinoxaline-2,3-dione Compounds

Abstract

The quinoxaline-2,3-dione scaffold represents a cornerstone in the development of modern neuroscience research tools and therapeutic candidates. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these pivotal compounds. We will traverse the early days of their synthesis, rooted in classical heterocyclic chemistry, to the watershed moment of their identification as potent antagonists of ionotropic glutamate receptors. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth chemical and pharmacological insights, detailed experimental protocols, and a thorough examination of the structure-activity relationships that have guided the optimization of this remarkable class of molecules.

The Genesis of a Privileged Scaffold: Early Synthesis and Chemical Identity

The story of quinoxaline-2,3-diones begins not with a flash of biological insight, but with the methodical explorations of 19th-century organic chemists. The broader family of quinoxalines, bicyclic heterocycles formed by the fusion of a benzene and a pyrazine ring, were first described by O. Hinsberg in the 1880s. His foundational work, published in Justus Liebigs Annalen der Chemie, detailed the condensation of ortho-phenylenediamines with α-dicarbonyl compounds, a reaction that remains a fundamental approach to this day.[1][2][3]

The synthesis of the quinoxaline-2,3-dione core, specifically, is a direct extension of this chemistry, typically involving the reaction of an ortho-phenylenediamine with oxalic acid or its derivatives, such as diethyl oxalate.[4][5][6] This cyclocondensation reaction, often acid-catalyzed, provides a robust and versatile entry into this chemical class. The reaction proceeds through the formation of amide bonds followed by an intramolecular cyclization to yield the stable 1,4-dihydroquinoxaline-2,3-dione structure.

Over the decades, this classical approach has been refined and optimized. The causality behind these advancements lies in the pursuit of higher yields, shorter reaction times, and more environmentally benign conditions. The introduction of microwave-assisted synthesis, for instance, dramatically accelerates the reaction, often leading to cleaner products and obviating the need for harsh catalysts.[7][8] Solvent-free "green" chemistry approaches, such as grinding the reactants together at room temperature, have also proven effective, offering an atom-economical and environmentally friendly alternative.[4][5]

Experimental Protocol: Classical Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol describes the foundational synthesis of the parent quinoxaline-2,3-dione scaffold.

Materials:

-

o-Phenylenediamine

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).

-

Add a sufficient volume of 4 M hydrochloric acid to fully immerse the reactants.

-

Heat the mixture to reflux (approximately 100 °C) with stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. For maximum yield, the mixture can be further cooled in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual acid and unreacted starting materials, followed by a wash with a small amount of cold ethanol to aid in drying.

-

Dry the purified product in a vacuum oven to a constant weight. The final product, 1,4-dihydroquinoxaline-2,3-dione, should be a stable solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The expected spectral data should be consistent with the 1,4-dihydroquinoxaline-2,3-dione structure.

A Serendipitous Discovery: The Emergence of Quinoxaline-2,3-diones as Glutamate Receptor Antagonists

For much of their history, quinoxaline-2,3-diones remained a chemical curiosity. Their profound impact on neuroscience was not realized until the late 1980s. The pivotal moment came in 1988 when a team of researchers led by T. Honoré at Ferrosan Research Division in Denmark published a seminal paper in Science.[9][10][11][12][13][14][15] This groundbreaking work identified a series of quinoxalinediones as the first potent and competitive antagonists of the "non-NMDA" glutamate receptors, which we now know as the AMPA and kainate receptors.[9][14]

At the time, the field of glutamate receptor pharmacology was heavily focused on the N-methyl-D-aspartate (NMDA) receptor, for which selective antagonists were available. The lack of similar tools for the AMPA and kainate receptors hampered the understanding of their physiological roles. The discovery by Honoré and his colleagues was a watershed moment, providing the scientific community with the chemical probes needed to dissect the function of these crucial receptors.

The initial discovery was likely the result of a systematic screening of compounds for their ability to displace radiolabeled ligands from glutamate receptors. The key insight was the recognition that the quinoxaline-2,3-dione scaffold possessed the ideal structural features for potent and selective antagonism at the AMPA and kainate receptors. This discovery opened the floodgates for the development of a vast arsenal of related compounds, including the now-famous research tools CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX (6,7-dinitroquinoxaline-2,3-dione).[7][16]

Experimental Protocol: [³H]-AMPA Radioligand Binding Assay

This protocol outlines a standard method for assessing the binding of quinoxaline-2,3-dione derivatives to the AMPA receptor.

Materials:

-

Rat cortical membranes (or other tissue preparation rich in AMPA receptors)

-

[³H]-AMPA (radioligand)

-

Quinoxaline-2,3-dione test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled L-glutamate)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-AMPA (at a concentration near its Kd), and varying concentrations of the quinoxaline-2,3-dione test compound. For determining non-specific binding, a separate set of wells should contain a saturating concentration of unlabeled L-glutamate in place of the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4 °C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

Self-Validation: The assay should include appropriate controls, such as a known AMPA receptor antagonist (e.g., DNQX), to validate the assay performance. The obtained IC50 and Ki values should be reproducible across multiple experiments.

Mechanism of Action: Modulating the Excitatory Synapse

Quinoxaline-2,3-diones exert their profound effects on the central nervous system by competitively antagonizing the action of the excitatory neurotransmitter glutamate at AMPA and NMDA receptors.[18][19][20] These ionotropic glutamate receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.

Antagonism of AMPA Receptors

Upon binding of glutamate, AMPA receptors rapidly open, allowing the influx of sodium ions (and to a lesser extent, calcium ions), which depolarizes the postsynaptic neuron and generates an excitatory postsynaptic potential (EPSP). Quinoxaline-2,3-diones, by binding to the same site as glutamate, prevent the channel from opening, thereby blocking this excitatory signal. This action is the basis for their neuroprotective and anticonvulsant properties, as excessive activation of AMPA receptors is implicated in excitotoxic neuronal death, a hallmark of ischemic stroke and epilepsy.

Glycine Site Antagonism at NMDA Receptors

The NMDA receptor is a more complex channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Many quinoxaline-2,3-dione derivatives have been found to be potent antagonists at the glycine binding site of the NMDA receptor.[18][19] By blocking the action of the co-agonist, these compounds prevent the opening of the NMDA receptor channel, even in the presence of glutamate. This provides an additional mechanism for their neuroprotective effects, as overactivation of NMDA receptors is also a key contributor to excitotoxicity.

Caption: Antagonistic mechanism of quinoxaline-2,3-diones at AMPA and NMDA receptors.

Structure-Activity Relationships: Fine-Tuning Potency and Selectivity

Following the initial discovery, a significant research effort was directed towards understanding the structure-activity relationships (SAR) of quinoxaline-2,3-dione derivatives. The goal was to optimize their potency, selectivity (for AMPA/kainate vs. NMDA receptors), and pharmacokinetic properties.

Key Structural Modifications and Their Effects:

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring have a profound impact on activity. Electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, at the 6 and 7-positions generally enhance antagonist potency at AMPA and kainate receptors. This is exemplified by the high potency of CNQX and DNQX.[19][21]

-

N-Substitution: Modification of the nitrogen atoms of the dione ring has been explored to modulate solubility and selectivity. The introduction of hydrophilic groups can improve aqueous solubility, which is often a limitation for this class of compounds.

-

Fused Rings: The development of derivatives with additional rings fused to the quinoxaline core has led to compounds with altered selectivity profiles and improved in vivo efficacy.

The following table summarizes the in vitro binding affinities of several key quinoxaline-2,3-dione derivatives, illustrating the impact of structural modifications on their activity.

| Compound | R6 | R7 | AMPA Receptor IC50 (µM) | Kainate Receptor IC50 (µM) |

| Quinoxaline-2,3-dione | H | H | >100 | >100 |

| CNQX | CN | NO₂ | 0.3 | 1.5 |

| DNQX | NO₂ | NO₂ | 0.5 | 0.15 |

| PNQX | (fused ring) | NO₂ | 0.063 | - |

| Sarcosine analogue 9 | (fused ring with sarcosine) | NO₂ | 0.14 | - |

Data compiled from multiple sources.[19][21]

Conclusion and Future Perspectives

The discovery of quinoxaline-2,3-dione compounds as potent glutamate receptor antagonists marked a pivotal moment in the history of neuroscience. From their humble beginnings in classical organic synthesis, these molecules have become indispensable tools for elucidating the intricate workings of the excitatory synapse. Their journey from the chemist's bench to the neuroscientist's toolkit is a testament to the power of interdisciplinary research.

The legacy of quinoxaline-2,3-diones continues to influence modern drug discovery. The insights gained from the extensive SAR studies on this scaffold have guided the design of new generations of glutamate receptor modulators with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the role of glutamate receptors in neurological and psychiatric disorders deepens, the foundational knowledge built upon the discovery and history of quinoxaline-2,3-diones will undoubtedly continue to inspire the development of novel therapeutics for these devastating conditions.

References

-

5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(1), 65–70. (1998). [Link]

-

Honoré, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701–703. [Link]

-

Schematic diagram of NMDA receptor complex. ResearchGate. (n.d.). [Link]

-

Bigge, C. F., Johnson, G., & Ortwine, D. F. (1999). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of Medicinal Chemistry, 42(12), 2266–2271. [Link]

-

A schematic diagram of the regulation of NMDA receptor activity by Gq protein-coupled muscarinic receptors in the hippocampus. ResearchGate. (n.d.). [Link]

-

Bigge, C. F., Johnson, G., & Ortwine, D. F. (1999). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed. [Link]

-

Honoré, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science. [Link]

-

Das, B., Venkateswarlu, K., Holla, H., & Krishnaiah, M. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425–428. [Link]

-

Das, B., Venkateswarlu, K., Holla, H., & Krishnaiah, M. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Indian Academy of Sciences. [Link]

-

Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. ResearchGate. (n.d.). [Link]

-

Honore, T., Davies, S. N., Drejer, J., Fletcher, E. J., Jacobsen, P., Lodge, D., & Nielsen, F. E. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701–703. [Link]

-

Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. ResearchGate. (n.d.). [Link]

-

Maclean, D. M., & Bowie, D. (2011). Stargazing from a new vantage – TARP modulation of AMPA receptor pharmacology. The Journal of Physiology, 589(Pt 22), 5383–5390. [Link]

-

NMDA receptor. Wikipedia. (2024, January 12). [Link]

-

Schematic diagram of the AMPA receptor trafficking model. ResearchGate. (n.d.). [Link]

-

Jacobi, S., & Moses, E. (2007). BDNF and NT-3 Increase Velocity of Activity Front Propagation in Unidimensional Hippocampal Cultures. Journal of Neurophysiology, 97(5), 3597–3606. [Link]

-

Jubie, S., Gayathri, R., & Kalirajan, R. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal, 2012, 718023. [Link]

-

AMPA receptor. Wikipedia. (2024, January 10). [Link]

-

Chimirri, A., De Sarro, A., De Sarro, G., Gitto, R., Grasso, S., & Zappala, M. (2006). Competitive AMPA receptor antagonists. Medicinal research reviews, 26(4), 492–520. [Link]

-

Lemisa, G. (2018). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd(II) mixed ligand complexes. Addis Ababa University. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. (n.d.). [Link]

-

Pinggera, A., Watson, J. F., & Greger, I. H. (2020). AMPA Receptors. eLS, 1-10. [Link]

-

Mamedov, V. A. (2015). Synthesis of Quinoxalines. In Advances in Heterocyclic Chemistry (Vol. 117, pp. 1–178). Elsevier. [Link]

-

Zarr, M., & Arai, A. (2001). Antagonism of glutamate receptors in the CA1 to perirhinal cortex pathway. Brain research, 912(1), 61–67. [Link]

-

El-Gazzar, A. R. B. A. (2012). THESE DE DOCTORAT. [Link]

-

Sankari, E., & Sivan, S. K. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(1), 1–6. [Link]

-

Mamedov, V. A. (2015). Synthesis, Reactions, Mechanisms and Structure. Springer. [Link]

-

Golubeva, A. V., Gerasimov, E. O., & Gmiro, V. E. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International journal of molecular sciences, 23(19), 11884. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity. Bioorganic chemistry, 116, 105335. [Link]

-

Brust, P., Scheunemann, M., & Johannsen, B. (2003). Synthesis and First Evaluation of [¹⁸F]fluorocyano- And [¹⁸F]fluoronitro-quinoxalinedione as Putative AMPA Receptor Antagonists. Journal of labelled compounds & radiopharmaceuticals, 46(11), 1039–1052. [Link]

-

Justus Liebig's Annalen der Chemie. HathiTrust Digital Library. (n.d.). [Link]

-

Jane, D. E., Tse, H. W., & Skolnick, P. (1995). Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. Neuropharmacology, 34(4), 405–410. [Link]

-

DNQX. Wikipedia. (2023, December 12). [Link]

-

Liebigs Annalen. Wikipedia. (2023, October 24). [Link]

-

Liebigs Annalen. chemeurope.com. (n.d.). [Link]

-

The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. (n.d.). [Link]

-

Laborda, E., González, J., & Molina, Á. (2014). Voltammetric Determination of Trace Amounts of Diacetyl at a Mercury Meniscus Modified Silver Solid Amalgam Electrode Following Gas-Diffusion Microextraction. Electroanalysis, 26(11), 2448–2455. [Link]

-

Justus Liebigs Annalen der Chemie. Internet Archive. (n.d.). [Link]

- von Liebig, J. (1887). Justus Liebigs Annalen der Chemie. C.F. Winter'sche Verlagshandlung.

-

da Silva, J. L. (2019). DERIVADOS DE QUINOXALINA 5,8-π-ESTENDIDOS: SÍNTESE, CARACTERIZAÇÃO E PROPRIEDADES ÓPTICAS. [Link]

-

The quinoxaline derivative 6,7-dinitroqui- noxaline-2,3-dione (DNQX) selectively depolarizes thalamic reticular nucleus (TRN) neurons. ResearchGate. (n.d.). [Link]

-

Pauwels, P. J., Leysen, J. E., & Laduron, P. M. (1989). 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures. Molecular pharmacology, 36(4), 540–545. [Link]

-

New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. ResearchGate. (n.d.). [Link]

-

New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. (2023, June 18). [Link]

Sources

- 1. Synthesis of Quinoxalines [ouci.dntb.gov.ua]

- 2. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 3. Liebigs_Annalen [chemeurope.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. etd.aau.edu.et [etd.aau.edu.et]

- 7. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Stargazing from a new vantage – TARP modulation of AMPA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 16. DNQX - Wikipedia [en.wikipedia.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Executive Summary: The quinoxaline nucleus is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1] Among its many variations, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a particularly fruitful platform for the development of novel therapeutics, including agents for cancer and neurodegenerative diseases.[2][3] This technical guide provides an in-depth examination of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a key building block that offers multiple points for synthetic diversification. We will explore its synthesis, physicochemical properties, and core reactivity, demonstrating its utility as a versatile starting point for creating libraries of potential drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their programs.

The Quinoxaline-2,3-dione Core: A Foundation for Biological Activity

The fusion of a benzene ring and a pyrazine ring gives rise to the quinoxaline system, a bioisostere of quinoline and naphthalene that has captured significant attention in medicinal chemistry.[4] The 1,2,3,4-tetrahydro-2,3-dione derivative, in particular, possesses a unique combination of structural features that make it an attractive scaffold for interacting with biological targets.

Key Structural Features:

-

Planar Aromatic System: The fused ring system provides a rigid, planar core suitable for π-stacking interactions with biological macromolecules.

-

Hydrogen Bonding Sites: The presence of two endocyclic amide-like structures (a bis-lactam) provides both hydrogen bond donors (the N1-H and N4-H protons) and acceptors (the C2=O and C3=O carbonyls). This dual capacity is critical for specific receptor binding.

-

Tunable Substitution: The scaffold presents three primary regions for chemical modification: the N1 and N4 positions of the pyrazine ring and the substituents on the benzene ring.

The subject of this guide, Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate , strategically incorporates a methyl carboxylate group at the C6 position. This functional group serves as a versatile chemical handle, allowing for the introduction of diverse functionalities through straightforward chemical transformations, thereby expanding the chemical space accessible from this core.

Synthesis of the Core Building Block

The most direct and widely adopted method for constructing the quinoxaline-2,3-dione core is the cyclocondensation of an appropriately substituted o-phenylenediamine with oxalic acid or its derivatives.[3][5] For the target compound, this involves the reaction of methyl 3,4-diaminobenzoate with an oxalate derivative.

The use of diethyl oxalate is often preferred as it allows the reaction to proceed under milder conditions, which is crucial for preserving the integrity of the ester functionality and minimizing side reactions.[6]

Detailed Experimental Protocol: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 3,4-diaminobenzoate (1.0 eq) and absolute ethanol (approx. 10 mL per gram of diamine).

-

Reagent Addition: Add diethyl oxalate (1.1 eq) to the stirred suspension.

-

Cyclization: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The condensation reaction typically leads to the precipitation of the product from the reaction mixture.[6][7]

-

Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the purified solid under vacuum to yield the final product. This method often produces the product in high purity without the need for column chromatography.[6]

| Parameter | Expected Value |

| Typical Yield | >85% |

| Appearance | Off-white to pale yellow solid |

| Purity (by NMR) | >95% |

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |

| CAS Number | 101036-79-1 |

Spectroscopic Analysis (Expected)

-